molecular formula C7H5F3N4 B2844076 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine CAS No. 2344681-59-8

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine

Cat. No.: B2844076
CAS No.: 2344681-59-8
M. Wt: 202.14
InChI Key: KTJSZIIQBXUQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyridine core is a privileged structure in pharmaceutical development, known for its broad-spectrum biological activities and its role as a key building block in approved therapeutics . The incorporation of a trifluoromethyl group is a established strategy in lead optimization, as this moiety can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is of particular interest for screening against a range of disease targets. Its structure, featuring a electron-deficient aromatic system with multiple nitrogen heteroatoms, makes it a versatile intermediate for designing potential enzyme inhibitors. Specifically, triazolopyridine derivatives have demonstrated potent activity as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a validated target in anti-malarial and anti-cancer research . Furthermore, the triazolopyridine scaffold is isoelectronic with purines, allowing it to function as a bio-isostere in the design of novel kinase inhibitors and other nucleotide-mimetic therapeutics . Researchers can functionalize the amine group at the 5-position to explore structure-activity relationships and develop novel probes or lead compounds for programs targeting oncology, infectious diseases, and immunology . This product is intended for research applications in vitro and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-5(11)14-6(2-4)12-3-13-14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJSZIIQBXUQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

A breakthrough in synthesizing triazolopyridines was achieved through a microwave-assisted, catalyst-free tandem reaction using enaminonitriles and benzohydrazides. For 7-(trifluoromethyl)-triazolo[1,5-a]pyridin-5-amine, the protocol involves:

  • Transamidation : Enaminonitrile (1) reacts with benzohydrazide (2) to form intermediate A , releasing dimethylamine.
  • Nucleophilic Addition : The nitrile group in A undergoes intramolecular attack by the hydrazide nitrogen, yielding intermediate B .
  • Condensation and Cyclization : Elimination of water from B generates the triazolopyridine core (3) .

The trifluoromethyl group is introduced via the enaminonitrile precursor, where the nitrile-bearing carbon is substituted with -CF3. Microwave irradiation at 140°C in dry toluene accelerates the reaction to 5 hours, achieving yields up to 89%.

Optimization and Substrate Scope

Key parameters influencing yield include solvent polarity, stoichiometry, and temperature (Table 1).

Table 1: Solvent Screening for Microwave Synthesis

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 140 5 89
DMF 120 24 52
Acetonitrile 120 24 48
Pyridine 120 24 76

Dry toluene with molecular sieves proved optimal, minimizing side reactions. Substrate studies revealed tolerance for electron-donating and withdrawing groups on the benzohydrazide, though steric hindrance at the ortho position reduced yields by 15–20%.

Condensation of β-Diketones and β-Dialdehydes

Methodology and Structural Insights

An alternative route employs β-diketones or β-dialdehydes condensed with aminotriazoles to construct the triazolopyridine ring. For the target compound, a β-diketone bearing a trifluoromethyl group undergoes cyclocondensation with 3-amino-1,2,4-triazole under acidic conditions. The reaction proceeds via:

  • Knoevenagel-Type Condensation : Formation of an α,β-unsaturated ketone intermediate.
  • Cyclization : Intramolecular attack by the triazole amine, followed by aromatization.

X-ray crystallography of analogous compounds confirmed planar molecular geometries, with the trifluoromethyl group inducing electron-withdrawing effects that stabilize the aromatic system. DFT calculations further revealed a reduced HOMO-LUMO gap (ΔE = 3.2 eV) due to -CF3, enhancing reactivity toward electrophilic substitution.

Challenges and Modifications

Introducing -CF3 at position 7 requires β-diketones with pre-installed trifluoromethyl groups, which are synthetically demanding. Modifying reaction conditions (e.g., using HCl/EtOH at reflux) improved yields to 65–70%, though competing side reactions necessitated careful purification via silica gel chromatography.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

The microwave method offers superior efficiency (89% yield in 5 hours) compared to condensation routes (65–70% in 12–24 hours). Scaling the microwave reaction to 1.54 mmol maintained an 85% yield, demonstrating practicality for industrial applications.

Environmental and Economic Considerations

Catalyst-free microwave synthesis reduces reliance on toxic transition metals (e.g., CuBr or MnO2), aligning with green chemistry principles. In contrast, condensation methods generate stoichiometric acid waste, requiring neutralization steps.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form additional ring structures through cyclization reactions.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cyclization: Cyclization reactions often require heating and the presence of suitable catalysts or reagents to facilitate ring closure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization can produce fused ring systems.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of triazolo[1,5-a]pyridines exhibit significant anticancer activity. For instance:

  • A study reported that compounds similar to 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine showed potent antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29), with IC50 values ranging from 6.587 to 11.10 µM. The mechanism involved the activation of the mitochondrial apoptotic pathway .

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

  • PDE10 Inhibition: It has been noted for its potential as a phosphodiesterase type 10 inhibitor, which is relevant in treating neurological disorders .
  • Antioxidant Activity: The compound demonstrates antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Agricultural Applications

This compound has also been explored for its use as a herbicide. Its structural properties allow it to interact with biological pathways in plants, potentially leading to effective weed management strategies .

Case Studies and Research Findings

StudyFindings
MDPI Study (2020)Identified significant anticancer activity against HT-29 cells via mitochondrial pathways .
ACS Publications (2020)Discussed the synthesis and biological evaluation of triazolo derivatives with potential therapeutic applications .
BLD Pharma (2024)Highlighted the synthesis methods and explored various biological activities of triazolo compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Position and Functional Group Variations

Compound Name Core Structure Substituents (Position) Molecular Weight Key Features
This compound Triazolo-pyridine 7-CF₃, 5-NH₂ ~217.15 (estimated) High lipophilicity due to CF₃; potential for hydrogen bonding via NH₂
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo-pyrimidine 5-CH₃, 7-NH-C₆H₄-CF₃ 307.28 Enhanced anti-tubercular activity attributed to CF₃-phenyl group
N-(4-Methoxyphenethyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo-pyrimidine 5-Ph, 7-NH-phenethyl-OCH₃ Not reported Bulky substituents improve target binding; methoxy group modulates solubility
2-(1,1-Difluoroethyl)-5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo-pyrimidine 2-CF₂CH₃, 5-CH₃, 7-NH-C₆H₄-CF₃ 381.28 Dual fluorinated groups increase metabolic stability
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine Triazolo-pyrimidine 7-CH₃, 2-CF₃, 5-NH₂ 217.15 Compact structure with balanced hydrophobicity

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group significantly increases logP values, enhancing membrane permeability. For example, 5-Methyl-N-[4-(trifluoromethyl)phenyl]-triazolo-pyrimidine (logP ~3.5) exhibits superior cellular uptake compared to non-fluorinated analogs .
  • Solubility : CF₃-substituted compounds generally show reduced aqueous solubility, necessitating formulation optimization. For instance, N-(4-methoxyphenethyl)-5-phenyl-triazolo-pyrimidine incorporates a methoxy group to counterbalance hydrophobicity .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life. Compounds like 2-(1,1-difluoroethyl)-5-methyl-triazolo-pyrimidine demonstrate enhanced stability in microsomal assays .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • The 7-position tolerates bulky substituents (e.g., CF₃, phenethylamines), while the 5-position prefers small groups (e.g., NH₂, CH₃) for optimal activity .
  • Fluorine atoms at the 2- or 7-position enhance binding to hydrophobic enzyme pockets, as seen in anti-tubercular and microtubule-stabilizing agents .

Thermodynamic Stability: CF₃-substituted triazolo-pyrimidines exhibit higher melting points (e.g., 215–220°C) compared to non-fluorinated analogs, correlating with crystallinity and formulation feasibility .

Biological Activity

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas.

  • Molecular Formula : C₇H₅F₃N₄
  • Molecular Weight : 202.14 g/mol
  • CAS Number : 1260811-97-9
  • Structure : The compound features a triazole ring fused to a pyridine structure, with a trifluoromethyl substituent at the 7-position.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its role in modulating various biological pathways.

Anticancer Activity

Research indicates that compounds with similar triazole structures can exhibit significant anticancer properties. For instance:

  • Inhibition of c-Met Kinases : Related compounds have shown potent inhibition of c-Met kinases, which are implicated in cancer progression. A derivative demonstrated an IC50 value of 0.005 µM against over 200 c-Met kinases .
  • Preclinical Candidates : Other triazole derivatives have progressed to clinical trials for the treatment of various cancers, suggesting that this compound may share similar therapeutic potential .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinase Activity : The presence of the trifluoromethyl group may enhance binding affinity to target enzymes.
  • Interference with Signal Transduction : It may disrupt signaling pathways critical for tumor growth and survival.

Case Studies and Research Findings

A review of literature indicates several studies focusing on the biological activity of related triazole compounds:

StudyFindings
Investigated the structural properties and hydrogen bonding capabilities of triazole derivatives, suggesting strong intermolecular interactions that could enhance biological activity.
Reported on the antiviral and anticancer activities of triazolethiones, indicating that similar mechanisms could apply to triazolo-pyridines.
Evaluated the anticonvulsant activity of related compounds, showing that modifications to the triazole structure can lead to significant changes in biological efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a drug candidate:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of 1,2,4-triazole precursors with trifluoromethyl-substituted pyridine derivatives. Key steps include Michael addition or cyclization under reflux in polar aprotic solvents (e.g., DMF or ethanol/water mixtures). Temperature control (60–120°C) and catalysts like TMDP (tetramethyldiamidophosphoric acid) are critical for regioselectivity and yield optimization .
  • Data Comparison :

MethodSolvent SystemCatalystYield (%)
AEthanol/waterTMDP78–85
BDMFPiperidine65–72*
*Piperidine use is limited due to regulatory restrictions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify trifluoromethyl (δ120125δ \sim120–125 ppm for 19^19F) and triazole/pyridine ring protons (δ7.08.5δ 7.0–8.5 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 273.08) .
  • X-ray Crystallography : Resolves regiochemistry of substituents (e.g., triazole-pyridine fusion) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or viral proteases using fluorescence-based assays (IC50_{50} determination).
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group enhances hydrophobic interactions, while the triazole nitrogen participates in H-bonding .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Case Example : Discrepancies in IC50_{50} values against similar targets may arise from assay conditions (e.g., buffer pH or co-solvents).

  • Approach : Standardize assays (e.g., fixed DMSO concentration ≤1%) and validate with control inhibitors.
  • Data Normalization : Use Z-score analysis to compare potency across studies .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution at C-7.
  • Metal Catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for C–H arylation at specific positions .

Q. What role does the trifluoromethyl group play in pharmacokinetic properties?

  • Findings :

  • Metabolic Stability : CF3_3 reduces oxidative metabolism (CYP3A4), enhancing half-life in vitro.
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

Methodological Recommendations

  • Contradictory Data : Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence) to confirm target engagement .
  • Scale-Up Synthesis : Replace hazardous reagents (e.g., piperidine) with TMDP in biphasic solvent systems to improve safety .
  • Functional Group Tolerance : Prioritize C-5 amine for derivatization due to lower steric hindrance vs. C-7 CF3_3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.